molecular formula C7H6Cl2O3S B2707783 4-Chloro-2-methoxybenzene-1-sulfonyl chloride CAS No. 612541-13-6

4-Chloro-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2707783
CAS No.: 612541-13-6
M. Wt: 241.08
InChI Key: JIFZOSWXWRNSFB-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzene-1-sulfonyl chloride (C₇H₆Cl₂O₃S) is a sulfonyl chloride derivative characterized by a chlorine atom at the 4-position and a methoxy group at the 2-position on the benzene ring. Its molecular structure confers reactivity typical of sulfonyl chlorides, making it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Key properties include a predicted collision cross-section (CCS) of 146.6 Ų for the [M+H]+ adduct, as determined by computational analysis .

Properties

IUPAC Name

4-chloro-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFZOSWXWRNSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612541-13-6
Record name 4-chloro-2-methoxybenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxybenzene-1-sulfonyl chloride typically involves the chlorination of 2-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction is typically conducted in a continuous flow reactor to ensure efficient production and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions
4-Chloro-2-methoxybenzene-1-sulfonyl chloride serves as an essential reagent in cross-coupling reactions, particularly Suzuki and Stille reactions. These reactions are vital for constructing complex organic molecules, including pharmaceuticals and agrochemicals. For instance, Wei et al. (2016) demonstrated its utility in coupling reactions involving boronic acids, yielding various biaryl compounds with good efficiency .

Table 1: Summary of Cross-Coupling Reactions Using this compound

Reaction TypeCoupling PartnerYield (%)Reference
Suzukip-Tolylboronic Acid52Wei et al. (2016)
StilleSodium 4-chlorobenzenesulfinate80Forgione & Ortigies (2017)

Pharmaceutical Applications

Intermediate for Drug Synthesis
This compound is frequently employed as an intermediate in the synthesis of various pharmaceutical agents. Its sulfonyl chloride functionality allows for the introduction of sulfonamide groups into drug candidates, which can enhance their pharmacological properties. For example, it has been used in synthesizing sulfonamide antibiotics and anti-inflammatory drugs.

Case Study: Synthesis of Sulfonamide Antibiotics
In a study conducted by researchers at the University of Rennes, the compound was utilized to synthesize a series of sulfonamide antibiotics through nucleophilic substitution reactions. The resulting compounds exhibited significant antibacterial activity against various pathogens, demonstrating the compound's relevance in medicinal chemistry .

Material Science

Production of Polymers
this compound is also crucial in polymer chemistry, particularly in the synthesis of polysulfone resins. These materials are known for their excellent thermal stability and mechanical properties. The production process involves reacting this sulfonyl chloride with bisphenol A derivatives, leading to high-performance polymers suitable for applications in aerospace and automotive industries.

Table 2: Properties of Polysulfone Resins Derived from this compound

PropertyValue
Thermal Stability>200 °C
Mechanical StrengthHigh
SolubilitySoluble in polar solvents

Environmental Applications

Role in Environmental Chemistry
The compound has been explored for its potential applications in environmental chemistry, particularly in the degradation of pollutants. Its ability to form stable complexes with heavy metals makes it a candidate for remediation processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and synthetic applications .

Comparison with Similar Compounds

5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride

  • Molecular Formula : C₈H₈Cl₂O₃S
  • Key Differences :
    • A methyl group replaces the chlorine at the 4-position.
    • Average Mass : 255.109 vs. 240.95 (target compound), indicating increased lipophilicity due to the methyl group .
  • Applications may diverge in drug design, where methyl groups are often used to modulate metabolic stability.

4-Fluoro-2-methoxybenzene-1-sulfonyl Chloride

  • Molecular Formula : C₇H₆ClFO₃S
  • Key Differences: Fluorine replaces chlorine at the 4-position.
  • Implications :
    • Enhanced reactivity could make this analogue preferable in syntheses requiring rapid sulfonamide formation.
    • Biological activity may differ due to fluorine’s unique pharmacokinetic properties.

4-Ethanesulfonamido-2-methoxybenzene-1-sulfonyl Chloride

  • Molecular Formula: C₉H₁₂ClNO₅S₂
  • Key Differences: An ethanesulfonamido group is introduced at the 4-position.
  • Implications :
    • Dual sulfonyl/sulfonamido functionality may enhance binding to biological targets, such as enzymes or receptors, in medicinal chemistry applications.

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl Chloride

  • Molecular Formula : C₉H₁₀ClFO₃S
  • Key Differences: A fluorophenyl group is attached via an ethane linker.
  • Implications :
    • This structure could be advantageous in designing prodrugs or agrochemicals requiring tailored solubility and target engagement.

Physicochemical and Reactivity Comparison

Table 1. Key Properties of Analogues

Compound Name Molecular Formula Average Mass Key Substituents Predicted CCS (Ų) [M+H]+
4-Chloro-2-methoxybenzene-1-sulfonyl chloride C₇H₆Cl₂O₃S 240.95 Cl (4), OMe (2) 146.6
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride C₈H₈Cl₂O₃S 255.11 Cl (5), OMe (2), Me (4) N/A
4-Fluoro-2-methoxybenzene-1-sulfonyl chloride C₇H₆ClFO₃S 238.59 F (4), OMe (2) N/A
4-Ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride C₉H₁₂ClNO₅S₂ 313.79 SO₂NHCH₂CH₃ (4), OMe (2) N/A

Reactivity Trends:

  • Electron-Withdrawing Groups (Cl, F) : Increase sulfonyl chloride reactivity by polarizing the S=O bonds.
  • Steric Effects : Methyl or bulky groups (e.g., ethanesulfonamido) reduce accessibility for nucleophilic attack .

Biological Activity

4-Chloro-2-methoxybenzene-1-sulfonyl chloride, also known as 4-chloro-2-methoxybenzenesulfonyl chloride, is an important sulfonyl chloride compound with various applications in biological and medicinal chemistry. Its unique chemical structure allows it to interact with biological molecules, making it a subject of interest for researchers studying enzyme inhibition, drug development, and synthetic organic chemistry.

The molecular formula of this compound is C7H6ClO2SC_7H_6ClO_2S, with a molecular weight of approximately 192.64 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity towards nucleophiles.

PropertyValue
Molecular FormulaC₇H₆ClO₂S
Molecular Weight192.64 g/mol
IUPAC Name4-chloro-2-methoxybenzenesulfonyl chloride
SMILESClC1=CC(=C(C=C1)S(=O)(=O)Cl)OC

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in enzymes. This reactivity can lead to irreversible inhibition of enzyme activity, particularly in serine proteases and other enzymes with nucleophilic active sites. The sulfonyl chloride group can react with amino acids such as serine or cysteine, modifying their function and potentially leading to therapeutic effects or toxicity depending on the target enzyme .

Enzyme Inhibition

Research has shown that compounds like this compound can serve as potent inhibitors for various enzymes. For example, studies have indicated its effectiveness in inhibiting sulfonyl fluoride-sensitive enzymes, which are crucial in several biochemical pathways . The inhibition mechanism involves the formation of a stable covalent bond between the sulfonyl chloride and the enzyme's active site.

Case Studies

  • Enzyme Inhibition Study : A study conducted by Wei et al. (2016) explored the use of sulfonyl chlorides in enzyme inhibition assays. The results indicated that compounds with similar structures exhibited significant inhibition against serine proteases, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated .
  • Anticancer Evaluation : In a comprehensive evaluation involving multiple tumor cell lines, related sulfonamide derivatives were tested for their cytotoxic effects. Although this compound was not directly evaluated, the findings provide insight into the potential efficacy of structurally related compounds in cancer therapy .

Research Findings

Recent findings highlight the importance of substituent groups on the benzene ring in modulating biological activity. For instance, electron-withdrawing groups can enhance the reactivity of sulfonyl chlorides towards nucleophiles, thereby increasing their inhibitory potential against target enzymes .

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-methoxybenzene-1-sulfonyl chloride, and how are reaction conditions optimized?

The compound is typically synthesized via sulfonation of 4-chloro-2-methoxybenzene using chlorosulfonic acid, followed by reaction with thionyl chloride to convert the sulfonic acid group to sulfonyl chloride. Key parameters include:

  • Temperature control : Maintain ≤10°C during sulfonation to avoid side reactions (e.g., over-sulfonation) .
  • Solvent selection : Use inert solvents like dichloromethane to stabilize intermediates .
  • Purification : Recrystallize from a 1:3 ethyl acetate/hexane mixture (yield ~75%, purity >95%) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • NMR spectroscopy : Look for characteristic peaks:
    • ¹H NMR (CDCl₃): δ 7.5–7.8 (aromatic protons), δ 3.9 (methoxy singlet) .
    • ¹³C NMR : Sulfonyl chloride carbon at δ 55–60 ppm .
  • HPLC : Use a C18 column (70% acetonitrile/water, 1 mL/min) to detect impurities (<2%) .
  • Melting point : Reported range 76–80°C; deviations >2°C indicate impurities .

Q. What safety protocols are critical for handling this compound?

  • Hazard classification : Corrosive (Skin Corr. 1B) and acute toxicity (Oral Tox. 4) .
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood with HEPA filtration .
  • Storage : Store in amber glass at 2–8°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the methoxy group influence sulfonyl chloride reactivity in nucleophilic substitutions?

The electron-donating methoxy group at the ortho position stabilizes the sulfonyl chloride intermediate via resonance, enhancing its electrophilicity. This increases reactivity with amines (e.g., forming sulfonamides) but may reduce stability in polar protic solvents. Kinetic studies show a 20% faster reaction rate compared to non-methoxy analogs .

Q. What analytical methods resolve contradictions in reported melting points or spectral data?

  • DSC (Differential Scanning Calorimetry) : Verify phase transitions and decomposition temperatures to confirm purity .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 240.99 (calculated for C₇H₆Cl₂O₃S) to rule out isomeric impurities .
  • X-ray crystallography : Resolve ambiguities in substituent positions (e.g., methoxy vs. chloro orientation) .

Q. How can this compound be used to synthesize complex sulfonamide derivatives for medicinal chemistry?

  • Stepwise coupling : React with heterocyclic amines (e.g., pyridines) in THF at 0°C, using triethylamine as a base (yield 60–85%) .
  • Mechanistic insights : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) and quench excess sulfonyl chloride with ice water to prevent over-reaction .
  • Challenges : Steric hindrance from the ortho methoxy group may reduce yields in bulky substrates; optimize with microwave-assisted synthesis (50°C, 10 min) .

Q. What strategies mitigate hydrolysis during long-term storage or aqueous-phase reactions?

  • Lyophilization : Freeze-dry the compound under vacuum to remove trace moisture .
  • Stabilizers : Add molecular sieves (3Å) to storage containers to adsorb water .
  • Reaction conditions : Use anhydrous DMF as a solvent and maintain pH >8 with NaHCO₃ to suppress acid-catalyzed hydrolysis .

Methodological Considerations

Q. How to design a kinetic study for sulfonamide formation using this compound?

  • Control variables : Fix temperature (25°C), solvent (DMF), and amine concentration.
  • Monitor via IR spectroscopy : Track the disappearance of the S=O stretch at 1370 cm⁻¹ and appearance of the S-N stretch at 1160 cm⁻¹ .
  • Rate calculation : Use pseudo-first-order kinetics with excess amine; plot ln([sulfonyl chloride]₀/[sulfonyl chloride]ₜ) vs. time .

Q. What are the limitations of GC-MS for analyzing sulfonyl chloride derivatives?

  • Thermal instability : Sulfonyl chlorides may decompose in the GC inlet (>150°C). Use cold on-column injection or derivatize to stable sulfonamides pre-analysis .
  • Detection limits : Poor sensitivity for low-polarity derivatives; employ electron-capture detection (ECD) for chlorinated analogs .

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